molecular formula C18H19FN2O3S B248724 (4-Fluoro-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone

(4-Fluoro-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone

Cat. No. B248724
M. Wt: 362.4 g/mol
InChI Key: DZBWCVIRENXXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone, also known as FTPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FTPM is a piperazine derivative that has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

(4-Fluoro-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), meaning it blocks the reuptake of these neurotransmitters in the brain. This leads to an increase in their concentration in the synaptic cleft, resulting in an enhanced neurotransmission and modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as potential anti-inflammatory and analgesic effects. Studies have also shown that this compound may have neuroprotective effects and may improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Fluoro-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone in lab experiments is its high selectivity for serotonin and norepinephrine reuptake inhibition, making it a useful tool for studying the effects of these neurotransmitters on various physiological processes. However, one limitation is its potential toxicity at high doses, which must be taken into consideration when designing experiments.

Future Directions

There are many potential future directions for research involving (4-Fluoro-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone, including further optimization of synthesis methods to increase yield and purity, as well as the development of new derivatives with improved pharmacological properties. Additionally, this compound may have potential applications in the treatment of other disorders, such as chronic pain and addiction. Further research is needed to fully understand the potential of this compound and its derivatives in these areas.
In conclusion, this compound is a promising compound with potential applications in various fields of research. Its mechanism of action, biochemical and physiological effects, and future directions in research make it a valuable tool for scientists studying the brain and its functions. Further research is needed to fully understand the potential of this compound and its derivatives in the treatment of various disorders.

Synthesis Methods

(4-Fluoro-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has been synthesized through various methods, including the reaction of 4-fluoroacetophenone with toluenesulfonyl chloride followed by the reaction with piperazine. Another method involves the reaction of 4-fluorobenzaldehyde with toluenesulfonyl chloride followed by the reaction with piperazine and subsequent reduction with sodium borohydride. These methods have been optimized to increase yield and purity of the compound.

Scientific Research Applications

(4-Fluoro-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have an inhibitory effect on the reuptake of serotonin and norepinephrine, making it a potential candidate for the treatment of depression and anxiety disorders. Additionally, this compound has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies for the diagnosis and monitoring of certain diseases.

properties

Molecular Formula

C18H19FN2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

(4-fluorophenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C18H19FN2O3S/c1-14-2-8-17(9-3-14)25(23,24)21-12-10-20(11-13-21)18(22)15-4-6-16(19)7-5-15/h2-9H,10-13H2,1H3

InChI Key

DZBWCVIRENXXGG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.